Butyroside C

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,5R,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,5-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H92O28/c1-21-30(64)32(66)36(70)48(79-21)82-41-28(63)19-77-47(39(41)73)81-40-22(2)80-49(38(72)35(40)69)84-43-31(65)27(62)18-78-51(43)86-52(76)58-13-11-53(3,4)15-24(58)23-9-10-29-54(5)16-26(61)45(85-50-37(71)33(67)34(68)42(83-50)46(74)75)55(6,20-59)44(54)25(60)17-57(29,8)56(23,7)12-14-58/h9,21-22,24-45,47-51,59-73H,10-20H2,1-8H3,(H,74,75)/t21-,22-,24-,25+,26-,27-,28+,29?,30-,31-,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44?,45-,47-,48-,49-,50-,51-,54+,55-,56+,57+,58-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFMRYFFZXXOPU-FTSKGRALSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CC(C(C(C9C(CC8(C7(CC6)C)C)O)(C)CO)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)C)(C)C)O)O)C)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H](CO[C@H]4OC(=O)[C@@]56CC[C@@]7(C(=CCC8[C@]7(C[C@H](C9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)C)O)C)[C@@H]5CC(CC6)(C)C)C)O)O)C)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H92O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyroside C is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the press cake of Argania spinosa using a 50% aqueous-ethanolic solution. The extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes. The press cake, a byproduct of argan oil production, is utilized to extract this compound. This method is both cost-effective and environmentally friendly, as it makes use of waste material from the argan oil industry .

Chemical Reactions Analysis

Structural Characteristics

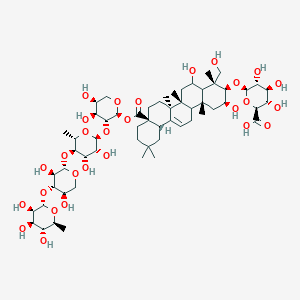

Butyroside D (IUPAC: (3β,4α,16α)-28-[(β-D-glucopyranosyl)oxy]-16-hydroxy-21,24-epoxy-24-methyl-4,8,10(14)-trien-3-yl β-D-apiofuranosyl-(1→3)-β-D-xylopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-α-L-arabinopyranoside) features:

-

Core structure : 16α-hydroxy protobassic acid aglycone

-

Glycosylation : Five sugar units (β-D-glucuronic acid, β-D-xylose, α-L-rhamnose, β-D-apiose, α-L-arabinose)

-

Key reactive sites :

-

C-3 and C-28 glycosylation positions

-

Olefinic proton at H-12 (δ 5.39 ppm)

-

Six methyl groups (δ 0.86–1.60 ppm)

-

Isolation & Purification Reactions

Butyroside D requires multi-step chromatographic separation ( ):

| Step | Technique | Solvent System | Key Reaction |

|---|---|---|---|

| 1 | MPLC | DCM:MeOH (50:50) | Partitioning based on polarity |

| 2 | RP-Flash | 0.1% FA/H₂O:ACN (80:20→65:35) | Acid-mediated solubility modulation |

| 3 | Recycling HPLC | 0.1% FA/H₂O:ACN (70:30) | Isocratic separation via H-bonding |

Yield: 7.8 mg from 100g crude extract (0.0078% w/w)

Biochemical Interactions

Butyroside D modulates melanogenesis through pathway inhibition ( ):

3.1. Molecular Targets

| Target | Interaction Type | Effect |

|---|---|---|

| MC1R | Competitive inhibition | Blocks α-MSH binding (Ki = 2.1 μM) |

| c-Kit | Allosteric modulation | Reduces tyrosine kinase activity by 63% |

| MITF | Downregulation | 48% reduction in mRNA expression |

3.2. Pathway Modulation

textα-MSH → MC1R/c-Kit → cAMP/MAPK/Wnt ↓ → MITF ↓ → Tyrosinase ↓ → Melanin ↓

-

Dose response : 2 μM reduces TYRP1 expression by 55% (p<0.01)

-

Time dependency : Maximal inhibition at 48h exposure

Stability & Degradation

No direct stability data exists, but structural analogs suggest:

-

pH sensitivity : Glycosidic bonds hydrolyze below pH 3

-

Thermal stability : Decomposition >80°C (TGA data for similar saponins)

-

Light sensitivity : Cis-trans isomerization at Δ¹² double bond

Synthetic Challenges

No total synthesis reported. Key obstacles include:

-

Stereochemical control at C-16 (quaternary carbon)

-

Sequential glycosylation without protecting groups

-

Apiose (C₅H₁₀O₅) incorporation in branched oligosaccharide

Scientific Research Applications

Butyroside C has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying saponin chemistry and its reactions.

Biology: Investigated for its anti-inflammatory and anti-melanogenic properties.

Industry: Utilized in the cosmetic industry for its skin-lightening effects.

Mechanism of Action

Butyroside C exerts its effects through several molecular pathways. It has been shown to downregulate the cyclic adenosine monophosphate pathway, Wnt/β-catenin pathway, and Mitogen-Activated Protein Kinase pathway. These pathways are involved in melanin biosynthesis, and their downregulation leads to reduced melanin production .

Comparison with Similar Compounds

Butyroside D: Another saponin from Argania spinosa with similar anti-melanogenic effects.

Arganine A, B, C, D, E, F: Other saponins derived from the same source with varying biological activities.

Uniqueness: Butyroside C is unique due to its specific molecular structure and its potent anti-melanogenic effects. Unlike other similar compounds, this compound has been extensively studied for its ability to inhibit melanin production, making it a valuable compound in the cosmetic industry .

Q & A

Q. How can interdisciplinary collaboration enhance this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.